N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups, including a pyridothienopyrimidine core, a piperidine ring, and an amide group. These types of compounds are often used in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridothienopyrimidine core would likely contribute to the compound’s electronic properties, while the piperidine ring and amide group could influence its physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyridothienopyrimidine core, the piperidine ring, and the amide group. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and influence its solubility, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Research by Kambappa et al. (2017) synthesized and characterized a series of novel piperidine derivatives, including analogues related to the target compound, and evaluated their efficacy to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage abilities were assessed, revealing significant anti-angiogenic and DNA cleavage activities among some compounds. This suggests potential applications in anticancer strategies, particularly by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) explored the synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, leading to the production of compounds with notable analgesic and antiparkinsonian activities. These findings highlight the compound's utility in developing new therapeutic agents for pain management and Parkinson's disease treatment (Amr et al., 2008).
Synthesis of Novel Compounds
Research efforts have also focused on utilizing the core structure of the target compound for the synthesis of new chemical entities. For example, Abdalha et al. (2011) reported on the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating the compound's versatility as a precursor in heterocyclic chemistry and potential applications in drug discovery (Abdalha et al., 2011).
Antimicrobial Activity
Gad-Elkareem et al. (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing that some of these compounds exhibit in vitro antimicrobial activities. This research opens avenues for the development of novel antimicrobial agents based on the structural framework of the target compound (Gad-Elkareem et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5OS/c1-3-20-9-11-23(12-10-20)34-29(36)22-13-15-35(16-14-22)28-27-26(31-18-32-28)25-24(21-7-5-4-6-8-21)17-19(2)33-30(25)37-27/h4-12,17-18,22H,3,13-16H2,1-2H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVGAPZUQPMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=NC(=CC(=C45)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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